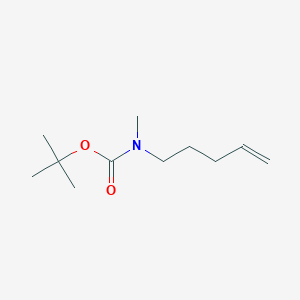

Tert-butyl N-methyl-N-(pent-4-EN-1-YL)carbamate

Description

Tert-butyl N-methyl-N-(pent-4-en-1-yl)carbamate is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) group attached to a nitrogen atom that is further substituted with a methyl group and a pent-4-en-1-yl chain. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic procedures . The pent-4-en-1-yl substituent introduces an alkene functionality, enabling participation in reactions such as cycloadditions or cross-metathesis, which are critical in constructing complex molecular architectures .

Properties

Molecular Formula |

C11H21NO2 |

|---|---|

Molecular Weight |

199.29 g/mol |

IUPAC Name |

tert-butyl N-methyl-N-pent-4-enylcarbamate |

InChI |

InChI=1S/C11H21NO2/c1-6-7-8-9-12(5)10(13)14-11(2,3)4/h6H,1,7-9H2,2-5H3 |

InChI Key |

ZFTGFKQLCVNNJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCCC=C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route via Carbamate Formation

The most common method involves reacting N-methyl-N-(pent-4-en-1-yl)amine with tert-butyl chloroformate (Boc-Cl) under controlled conditions:

- Reagents and Solvents :

- Base : Triethylamine (TEA) or sodium bicarbonate to neutralize HCl byproducts.

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) for optimal solubility and reaction efficiency.

- Temperature : 0–25°C to prevent side reactions like over-alkylation.

Yield : 75–85% after purification by column chromatography.

Alternative Industrial-Scale Synthesis

A patent (CN102020589B) describes a scalable method for structurally similar tert-butyl carbamates, adaptable to this compound:

- Continuous flow reactors for enhanced yield and purity.

- Automated control of stoichiometry and reaction time.

Alkylation-Protection Strategy

A method from CN114805134A outlines a multi-step approach applicable to this compound:

| Step | Process | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Alkylation | Allyl bromide, LDA (lithium diisopropylamide), THF, -78°C | Introduce pent-4-enyl group |

| 2 | Hydrolysis | KOH/EtOH, 50°C | Remove protecting groups |

| 3 | Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), NaOH, H₂O/THF | Install Boc group |

Yield : 80–83% after stepwise purification.

Optimization Strategies

- Solvent Selection : Polar aprotic solvents (e.g., THF) improve Boc group stability compared to DMF.

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkylation efficiency.

- Purification : Recrystallization from hexane/ethyl acetate mixtures achieves >98% purity.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Carbamate Formation | Simple, high purity | Requires anhydrous conditions | 75–85% |

| Industrial-Scale | Scalable, automated | High equipment cost | 80–83% |

| Alkylation-Protection | Versatile for analogs | Multi-step, low temperature | 78–82% |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-methyl-N-(pent-4-EN-1-YL)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in THF.

Major Products Formed

Oxidation: Formation of corresponding alcohols or ketones.

Reduction: Formation of amines.

Substitution: Formation of substituted carbamates.

Scientific Research Applications

Tert-butyl N-methyl-N-(pent-4-EN-1-YL)carbamate has several applications in scientific research:

Chemistry: Used as a protecting group for amines in organic synthesis.

Biology: Employed in the study of enzyme inhibition and protein modification.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of Tert-butyl N-methyl-N-(pent-4-EN-1-YL)carbamate involves the inhibition of specific enzymes by forming a stable carbamate-enzyme complex. This interaction prevents the enzyme from catalyzing its substrate, thereby modulating the biochemical pathway in which the enzyme is involved. The molecular targets include serine hydrolases and other enzymes with nucleophilic active sites.

Comparison with Similar Compounds

Table 1: Structural Features and Reactivity

Key Observations:

Alkene Position and Reactivity : The pent-4-en-1-yl group in the target compound enables regioselective reactions (e.g., cycloadditions at the terminal alkene), whereas prop-2-en-1-yl derivatives exhibit higher electrophilicity due to allylic strain .

Steric Effects : Branched substituents (e.g., 2,2-dimethylpent-4-en-1-yl in ) reduce alkene accessibility, limiting participation in sterically demanding reactions .

Functional Group Diversity : Hydrazinecarboxylate derivatives () prioritize cyclization over alkene reactivity, diverging from the target compound’s applications .

Key Observations:

- The use of Boc₂O with tertiary amines (e.g., N-methyl allylamine) consistently achieves high yields (~82%) .

- Hydrazine derivatives require longer reaction times and specialized substrates (e.g., iodopentene), resulting in moderate yields (75%) .

Spectral Characterization

Table 3: NMR Data Comparison

Key Observations:

- The Boc group’s tert-butyl protons consistently resonate at δ 1.40 ppm across derivatives .

- Alkene protons in pent-4-en-1-yl derivatives (δ 5.80–5.40 ppm) are upfield compared to prop-2-en-1-yl analogs (δ 5.90–5.20 ppm) due to reduced conjugation .

Medicinal Chemistry

- The target compound’s alkene has been exploited in photochemical [2+2] cycloadditions to generate strained bicyclic structures, as seen in pyrrolopyridine derivatives .

- Analogous propenyl carbamates () serve as intermediates in kinase inhibitor synthesis, highlighting the role of unsaturated chains in bioactive molecule design .

Materials Science

Biological Activity

Tert-butyl N-methyl-N-(pent-4-EN-1-YL)carbamate is a compound that has garnered attention in biochemical research due to its potential biological activities. This article explores its interactions with various biological systems, focusing on its enzymatic activity, effects on cellular signaling, and implications for drug metabolism.

Chemical Structure and Synthesis

This compound has the molecular formula . The synthesis typically involves the reaction of pent-4-en-1-amine with tert-butyl chloroformate under basic conditions, often using solvents like dichloromethane or tetrahydrofuran. This method allows for the formation of the carbamate linkage while preserving the integrity of the double bond present in the pent-4-enyl moiety.

Biological Activity Overview

Research indicates that this compound interacts with key enzymes, particularly cytochrome P450, which are crucial for drug metabolism and various biochemical pathways. Its ability to modulate enzyme activity positions it as a significant player in pharmacokinetics and drug design .

Enzyme Interactions

The interaction of this compound with cytochrome P450 enzymes suggests that it can influence drug metabolism. These enzymes are responsible for the oxidative metabolism of many pharmaceuticals, and the compound's binding affinity may alter the pharmacological profiles of drugs metabolized by these enzymes. Such interactions can lead to changes in drug efficacy and toxicity, making this compound valuable for further research in pharmacology.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Inhibition Studies : A study demonstrated that this compound exhibits inhibitory effects on specific enzymes involved in metabolic processes. The compound's IC50 values indicate its potency in inhibiting enzyme activity, which could be leveraged in therapeutic applications .

- Cellular Signaling Modulation : Research has shown that this compound can modulate cellular signaling pathways by interacting with receptor activities. This modulation can impact various physiological responses, potentially leading to therapeutic benefits in conditions where these pathways are dysregulated .

- Comparative Analysis : A comparative analysis of structurally similar compounds revealed that this compound possesses unique reactivity profiles not found in simpler carbamates. This distinction is attributed to the combination of functional groups present in its structure.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl carbamate | CHNO | Simpler structure; used as a protective group |

| Benzyl carbamate | CHNO | Used in organic synthesis; different reactivity |

| Methyl carbamate | CHNO | Smaller size; distinct applications |

| Tert-butyl (1-cyanopent-4-yn-1-yl)carbamate | CHNO | Contains a cyano group; different reactivity |

Implications for Drug Development

The ability of this compound to influence enzyme activity positions it as a potential candidate for drug development. Its interactions with cytochrome P450 and other metabolic enzymes could be harnessed to design drugs with improved pharmacokinetic properties or reduced side effects. Furthermore, understanding its mechanism of action could lead to novel therapeutic strategies targeting specific diseases .

Q & A

Q. What are the standard synthetic routes for Tert-butyl N-methyl-N-(pent-4-en-1-yl)carbamate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves carbamate formation via reaction of tert-butyl chloroformate with a secondary amine precursor (e.g., N-methylpent-4-en-1-amine). Key variables include:

- Temperature : Reactions often proceed at 0–25°C to minimize side reactions like over-alkylation .

- Solvent : Dichloromethane or THF are common due to their inertness and ability to dissolve both reactants .

- Base : Triethylamine or NaHCO₃ is used to neutralize HCl byproducts .

Yields can be optimized by monitoring reaction progress via TLC or in situ NMR. For example, prolonged reaction times (>12 hours) may reduce yields due to hydrolysis of the carbamate group in polar solvents .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C). The pent-4-en-1-yl moiety shows vinyl protons at 5.0–5.5 ppm and allylic carbons at ~115–125 ppm .

- IR Spectroscopy : A strong carbonyl stretch at ~1680–1720 cm⁻¹ confirms the carbamate group .

- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) align with the molecular formula (C₁₂H₂₁NO₂, MW 227.3) .

Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate impurities or stereochemical irregularities, necessitating purification via column chromatography or recrystallization .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions (e.g., ambiguous NOESY correlations or unexpected coupling constants) require:

- X-ray Crystallography : Provides definitive stereochemical assignment. Programs like SHELXL refine crystal structures using intensity data, resolving ambiguities in double-bond geometry or substituent orientation .

- 2D NMR (COSY, HSQC) : Maps proton-proton and proton-carbon connectivity to confirm backbone structure .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and optimize geometry, aiding in stereochemical assignments .

Q. What strategies optimize selectivity during N-methylation in carbamate synthesis?

- Methodological Answer : Competing side reactions (e.g., over-alkylation or hydrolysis) are mitigated by:

- Protecting Groups : Temporarily shield reactive sites (e.g., using Boc for amines) .

- Low-Temperature Conditions : Slow reaction kinetics reduce undesired pathways (e.g., <0°C in THF) .

- Catalytic Agents : Phase-transfer catalysts (e.g., TBAB) enhance regioselectivity in biphasic systems .

Post-reaction analysis via HPLC-MS identifies byproducts, guiding iterative optimization .

Q. What in vitro assays evaluate the enzyme inhibitory potential of this compound?

- Methodological Answer : Common methodologies include:

- Enzyme Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases or kinases). Controls include vehicle-only and known inhibitors (e.g., staurosporine for kinases) .

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to immobilized enzyme targets .

- Molecular Docking : Predicts binding modes using software like AutoDock Vina, validated by mutagenesis studies .

For example, thiazole-containing analogs (see table below) show enhanced antibacterial activity, guiding SAR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.